N-hydroxy-4-nitrobenzenecarboximidoyl chloride
Overview
Description
Synthesis Analysis
The synthesis of N-hydroxybenzenecarboximidic acid derivatives, which are structurally related to N-hydroxy-4-nitrobenzenecarboximidoyl chloride, involves acylation reactions followed by conversion to sodium salts. These salts, when treated with sulfonyl chlorides, undergo transformation into carboximidic acid derivatives. This synthetic pathway is crucial for the generation of compounds that can release nitroxyl, a reactive nitrogen species, under specific conditions (Lee et al., 2001).
Molecular Structure Analysis
The molecular structure of these compounds, including N-hydroxy-4-nitrobenzenecarboximidoyl chloride, is characterized by spectroscopic methods such as IR and NMR, particularly focusing on sp² carbons. The X-ray crystal structure of prototype compounds has been analyzed to confirm their structure, which is essential for understanding their reactivity and properties (Lee et al., 2001).
Chemical Reactions and Properties
N-hydroxybenzenecarboximidic acid derivatives, related to N-hydroxy-4-nitrobenzenecarboximidoyl chloride, participate in disproportionation reactions upon ester hydrolysis, leading to the release of nitroxyl. These reactions are important for their potential biological applications and for understanding the chemical behavior of nitroxyl donors (Lee et al., 2001).
Scientific Research Applications
Photooxidation in Environmental Sciences : Nitrobenzene derivatives, like N-hydroxy-4-nitrobenzenecarboximidoyl chloride, are used in studies related to the photooxidation of trace organic chemicals in water. The rate and quantum efficiency for hydroxyl radical production from irradiated nitrate ions in water are critical for understanding nitrate-induced photooxidation rates under different environmental conditions (Zepp, Hoigné, & Bader, 1987).
Polymer Synthesis : In polymer science, N-hydroxy-4-nitrobenzenecarboximidoyl chloride and similar compounds play a role in synthesizing novel polymers with high thermal stability. These polymers find applications in high-performance materials (Sundar & Mathias, 1994).
Analytical Chemistry and Drug Detection : In analytical chemistry, nitrobenzene moieties are used for increasing detection responses of certain compounds, such as estrogens, in liquid chromatography-mass spectrometry. This has practical implications in diagnosing conditions related to fetoplacental function (Higashi et al., 2006).
Synthetic Chemistry : Nitrobenzene derivatives are crucial in synthetic chemistry for creating active esters and peptides, which have implications in the development of pharmaceuticals and other bioactive compounds (Kalir, Fridkin, & Patchornik, 1974).
Pharmacological Research : In pharmacology, the study of nitrobenzene derivatives helps in understanding the metabolism and toxicological effects of various compounds, contributing to drug safety and efficacy (Ellis, Hill, & Foster, 1992).
Safety And Hazards
“N-hydroxy-4-nitrobenzenecarboximidoyl chloride” can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
properties
IUPAC Name |
(1Z)-N-hydroxy-4-nitrobenzenecarboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H/b9-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHICJFBSZFMS-CLFYSBASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-nitrobenzimidoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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